![molecular formula C21H18O12 B191770 Luteolin 7-glucuronide CAS No. 29741-10-4](/img/structure/B191770.png)
Luteolin 7-glucuronide
Overview
Description
Luteolin 7-glucuronide is a polyphenolic compound with a wide range of biological activities. It is a natural product found in plants and has been studied for its potential therapeutic effects in humans. Luteolin 7-glucuronide is formed by the enzymatic glucuronidation of luteolin, a polyphenol found in various plant species. It has been studied for its potential anti-inflammatory, anti-oxidative, anti-cancer, and neuroprotective activities. The aim of
Scientific Research Applications
Cardiovascular Health
Luteolin 7-glucuronide (LGU) is extracted from Ixeris sonchifolia, a Chinese medicinal herb used for treating coronary heart disease and angina pectoris. Research suggests that LGU plays a significant role in cardiovascular health by potentially improving coronary circulation and reducing the risk of cerebral infarction .
Metabolic Enzyme Inhibition
LGU has been studied for its ability to inhibit glucose-consuming enzymes, which could be beneficial in managing metabolic disorders. Molecular docking studies predict that LGU may form complexes with human hexokinase 2 enzyme, leading to its inhibition .
Cholesterol Management
In studies involving Perilla frutescens leaf extract, LGU showed promising effects in lowering cholesterol levels, indicating its potential use as a natural remedy for managing cholesterol .
Anti-inflammatory and Antioxidant Effects
LGU is known to alleviate severe inflammatory responses and oxidative stress in macrophages. This suggests its potential application in treating conditions associated with inflammation and oxidative damage .
Cognitive Health
In vitro studies have demonstrated that luteolin, a related compound to LGU, can alleviate cognitive impairment and limit neuronal damage by inhibiting cell proliferation, inflammatory cytokine production, and endoplasmic reticulum (ER) stress in brain cells .
Mechanism of Action
Target of Action
Luteolin 7-glucuronide (LGU) primarily targets the RIP3/MLKL signaling pathway . This pathway plays a crucial role in necroptosis, a regulated type of cell death . LGU also targets the STAT signaling pathway , which regulates the expression of IL-6 and IL-1β genes in LPS-stimulated macrophages .
Mode of Action
LGU interacts with its targets by binding to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 . This interaction inhibits the aggregation of MLKL to the nucleus . LGU also regulates the STAT signaling pathway, affecting the expression of IL-6 and IL-1β genes .
Biochemical Pathways
LGU affects several biochemical pathways. It inhibits OGD-induced intracellular Ca 2+ overload, adenosine triphosphate (ATP) depletion, and mitochondrial membrane potential (MMP) decrease . It also regulates the RIP3/MLKL signaling pathway , which is involved in necroptosis, a type of programmed cell death .
Pharmacokinetics
Studies on luteolin, a related compound, suggest that it has a low bioavailability, presumably due to a significant first-pass effect
Result of Action
LGU ameliorates oxygen glucose deprivation (OGD)-induced rat primary cortical neuronal injury via the regulation of the RIP3/MLKL signaling pathway . It effectively improves the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, LGU protects against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model, as shown by improved neurological deficit scores, infarction volume rate, and brain water content rate .
Action Environment
It’s known that lgu is a major active flavonoid glycoside compound extracted from ixeris sonchifolia (bge) Hance, a Chinese medicinal herb . The plant’s growth conditions and extraction methods could potentially affect the action, efficacy, and stability of LGU.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952181 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin 7-glucuronide | |
CAS RN |
29741-10-4 | |
Record name | Luteolin 7-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29741-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luteolin-7-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUTEOLIN 7-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4346D0X7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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